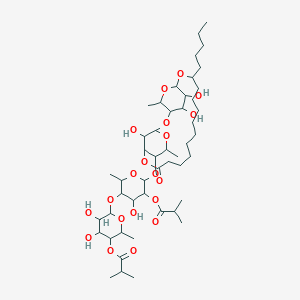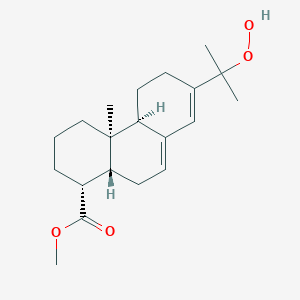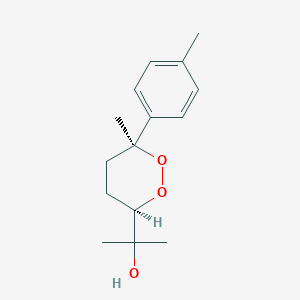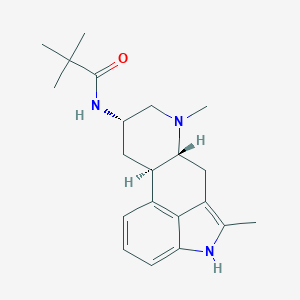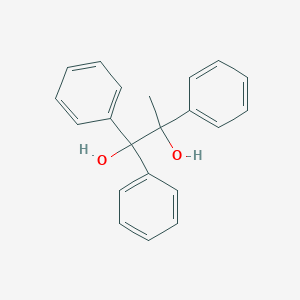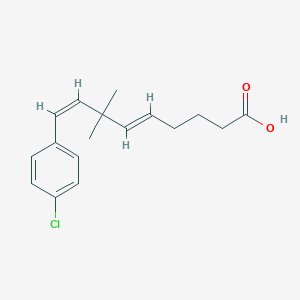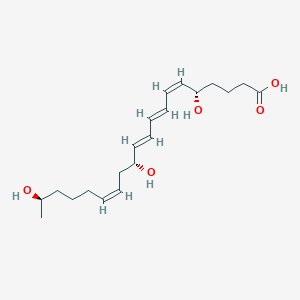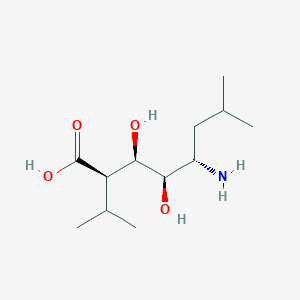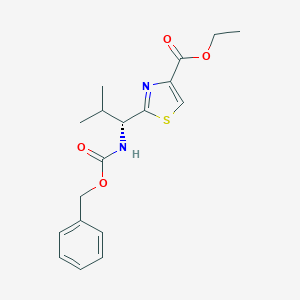
Valine thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine thiazole is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an amino acid derivative that contains a thiazole ring and is synthesized by a specific enzymatic pathway. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
The mechanism of action of valine thiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various metabolic pathways. This inhibition ultimately leads to the disruption of essential cellular processes, resulting in the death of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and insects. Additionally, this compound has been shown to have immunomodulatory effects, making it a promising candidate for use in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Valine thiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antimicrobial and insecticidal activity at relatively low concentrations. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its potential toxicity and environmental impact.
Direcciones Futuras
Valine thiazole has several potential future directions for research. One potential direction is the development of new antibiotics and biopesticides based on this compound. Additionally, further studies are needed to determine the potential applications of this compound in immunotherapy. Finally, the environmental impact of this compound needs to be further studied to determine its potential use as a sustainable alternative to conventional pesticides.
Métodos De Síntesis
Valine thiazole is synthesized from valine by a specific enzymatic pathway. The enzyme responsible for this synthesis is known as this compound synthase (THI4). THI4 is a highly conserved enzyme found in various organisms, including bacteria, fungi, and plants. The synthesis of this compound involves the conversion of valine to a thiazole intermediate, which is then further modified to form this compound.
Aplicaciones Científicas De Investigación
Valine thiazole has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antimicrobial activity, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have potential as a biopesticide, as it exhibits insecticidal activity against various pests.
Propiedades
Número CAS |
117076-27-4 |
|---|---|
Fórmula molecular |
C36H61NO29.H2O |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-17(21)14-11-25-16(19-14)15(12(2)3)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3,(H,20,22)/t15-/m1/s1 |
Clave InChI |
XGNQJNTWZUMDCH-OAHLLOKOSA-N |
SMILES isomérico |
CCOC(=O)C1=CSC(=N1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
D-Val thiazole D-Val-THZ valine thiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
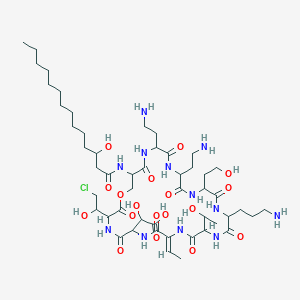
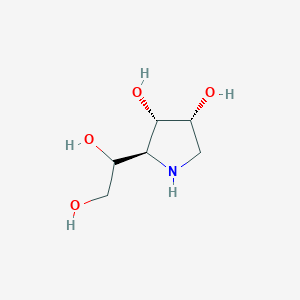
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
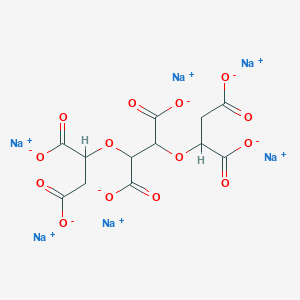
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
